molecular formula C14H26N4 B14367877 2,2'-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile) CAS No. 92318-97-3

2,2'-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile)

Cat. No.: B14367877
CAS No.: 92318-97-3
M. Wt: 250.38 g/mol
InChI Key: FQNSSJLRQLHAKE-UHFFFAOYSA-N
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Description

2,2’-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile) is a chemical compound with the molecular formula C14H26N4 It is a nitrile derivative that features a hexane backbone with diimino and methylpropanenitrile groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile) typically involves the reaction of hexane-1,6-diamine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile) may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Oximes or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexane-1,6-diamine: A precursor in the synthesis of 2,2’-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile).

    2-Methylpropanenitrile: Another precursor used in the synthesis.

    Bis-tris propane: A similar compound used in coordination chemistry.

Uniqueness

2,2’-(Hexane-1,6-diyldiimino)bis(2-methylpropanenitrile) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

CAS No.

92318-97-3

Molecular Formula

C14H26N4

Molecular Weight

250.38 g/mol

IUPAC Name

2-[6-(2-cyanopropan-2-ylamino)hexylamino]-2-methylpropanenitrile

InChI

InChI=1S/C14H26N4/c1-13(2,11-15)17-9-7-5-6-8-10-18-14(3,4)12-16/h17-18H,5-10H2,1-4H3

InChI Key

FQNSSJLRQLHAKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NCCCCCCNC(C)(C)C#N

Origin of Product

United States

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